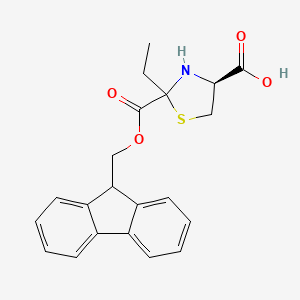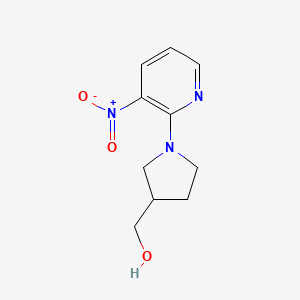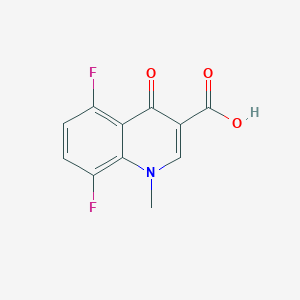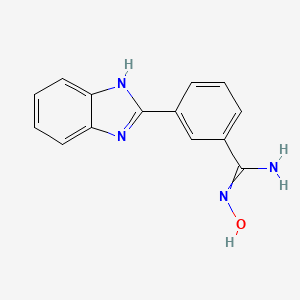
4-Hydroxy-6-methyl-3-(2-methylthiazol-4-yl)-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-6-methyl-3-(2-methylthiazol-4-yl)-2H-pyran-2-one is a heterocyclic compound that contains both pyran and thiazole rings. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methyl-3-(2-methylthiazol-4-yl)-2H-pyran-2-one typically involves multi-step organic reactions. Common starting materials might include 2-methylthiazole and 4-hydroxy-6-methyl-2H-pyran-2-one. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize efficiency and minimize costs. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-6-methyl-3-(2-methylthiazol-4-yl)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions could involve the conversion of carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions might involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-6-methyl-3-(2-methylthiazol-4-yl)-2H-pyran-2-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other heterocyclic molecules with pyran and thiazole rings, such as:
- 4-Hydroxy-6-methyl-2H-pyran-2-one
- 2-Methylthiazole
- 4-Hydroxy-3-(2-thiazolyl)-2H-pyran-2-one
Uniqueness
The uniqueness of 4-Hydroxy-6-methyl-3-(2-methylthiazol-4-yl)-2H-pyran-2-one lies in its specific substitution pattern and the potential biological activities conferred by this structure. Comparative studies with similar compounds can highlight differences in reactivity, stability, and biological effects.
Propriétés
Formule moléculaire |
C10H9NO3S |
|---|---|
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
4-hydroxy-6-methyl-3-(2-methyl-1,3-thiazol-4-yl)pyran-2-one |
InChI |
InChI=1S/C10H9NO3S/c1-5-3-8(12)9(10(13)14-5)7-4-15-6(2)11-7/h3-4,12H,1-2H3 |
Clé InChI |
PYNDDARYDOXMBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=O)O1)C2=CSC(=N2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


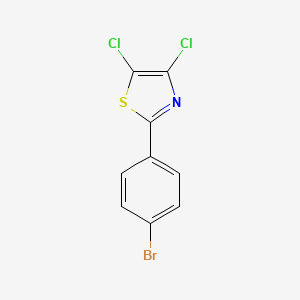
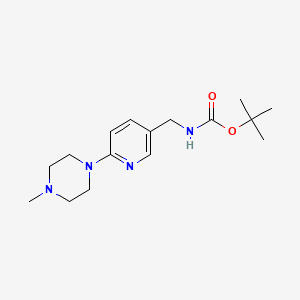
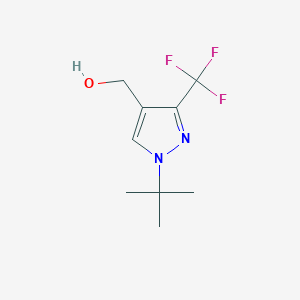


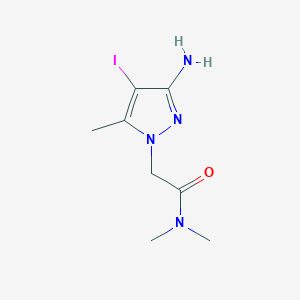
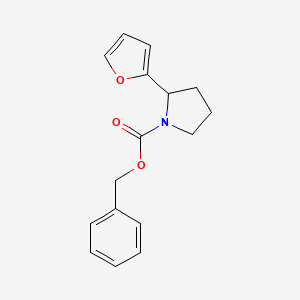
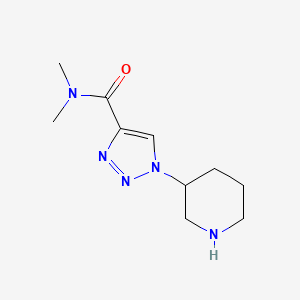
![tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B11806083.png)
